

In vitro studies on Linaprazan's binding to the proton pump

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Compound of Interest

Compound Name: *Linaprazan*

Cat. No.: *B1665929*

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An In-Depth Technical Guide to the In Vitro Binding of **Linaprazan** to the Gastric Proton Pump

Introduction

Linaprazan is a member of the Potassium-Competitive Acid Blocker (P-CAB) class of drugs, designed to inhibit gastric acid secretion. Unlike traditional Proton Pump Inhibitors (PPIs), which form an irreversible covalent bond with the gastric hydrogen-potassium adenosine triphosphatase (H⁺/K⁺-ATPase), **linaprazan** functions through a distinct mechanism. As a weak base, it accumulates in the highly acidic secretory canaliculi of gastric parietal cells.^{[1][2]} Here, it is protonated and binds ionically and reversibly to the H⁺/K⁺-ATPase at or near the potassium (K⁺) binding site.^{[2][3][4]} This competitive inhibition of the potassium ion's access to the pump effectively blocks the final step in the gastric acid secretion pathway, leading to a rapid and sustained elevation of intragastric pH.^{[5][6]} This document provides a detailed technical overview of the in vitro studies characterizing the binding interaction between **linaprazan** and the proton pump.

Quantitative Data on Linaprazan's Proton Pump Binding

The inhibitory potency of **linaprazan** and its prodrug, **linaprazan** glurate, has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i) are key metrics for evaluating its efficacy at the molecular level. The data below is compiled from studies using isolated H⁺/K⁺-ATPase enzyme systems.

Compound	Parameter	Value	Conditions / Assay	Source
Linaprazan	IC ₅₀	40.21 nM (95% CI: 24.02–66.49 nM)	H+/K+-ATPase Activity Assay (in the presence of K+)	[5][7]
IC ₅₀	1.0 ± 0.2 μM	H+/K+-ATPase Activity Assay	[8]	
IC ₅₀	0.28 μM	Acid formation in histamine-stimulated rabbit gastric glands	[8]	
IC ₅₀	0.26 μM	Acid formation in dibutyl cAMP-stimulated rabbit gastric glands	[8]	
Ki	46 nM	H+/K+-ATPase Activity Assay (K+-competitive manner)	[8]	
Vonoprazan (Comparator)	IC ₅₀	17.15 nM (95% CI: 10.81–26.87 nM)	H+/K+-ATPase Activity Assay (in the presence of K+)	[5][7]
Linaprazan Glurate (X842) (Prodrug)	IC ₅₀	436.20 nM (95% CI: 227.3–806.6 nM)	H+/K+-ATPase Activity Assay (in the presence of K+)	[5][7]

Note: The prodrug, **linaprazan** glurate (X842), demonstrates significantly lower in vitro inhibitory activity because it requires in vivo enzymatic cleavage to be converted to the active metabolite, **linaprazan**.[\[5\]\[7\]](#)

Experimental Protocols

In Vitro H⁺/K⁺-ATPase Inhibition Assay

This assay is fundamental for determining the inhibitory potency (IC₅₀) of compounds like **linaprazan** against the proton pump.

Objective: To measure the concentration-dependent inhibition of H⁺/K⁺-ATPase activity by **linaprazan**.

Materials:

- Enzyme Source: Vesicles containing purified H⁺/K⁺-ATPase, typically isolated from porcine or rabbit gastric mucosa.
- Test Compound: **Linaprazan**, dissolved in a suitable solvent (e.g., DMSO).
- Assay Buffer: Tris-HCl buffer at a physiological pH (e.g., pH 7.4), containing MgCl₂ and KCl.
- Substrate: Adenosine triphosphate (ATP).
- Detection Reagents: Reagents for quantifying inorganic phosphate (Pi) released from ATP hydrolysis (e.g., Malachite Green-based colorimetric reagents).
- Instrumentation: A microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 620 nm).[9]

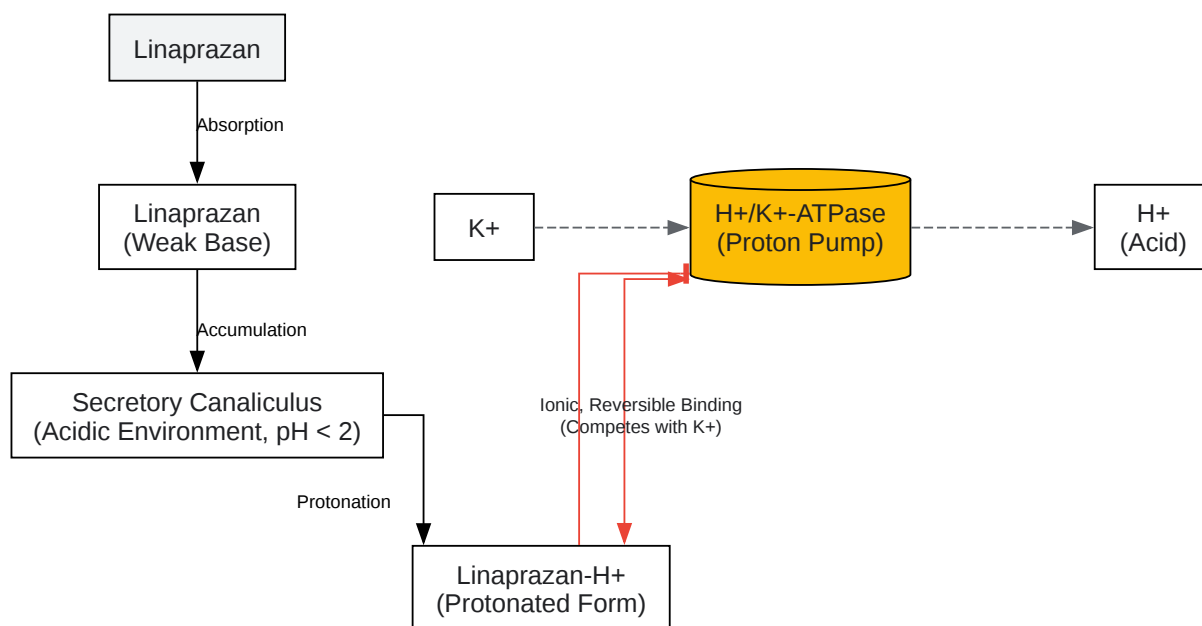
Methodology:

- Preparation: A reaction mixture is prepared in the wells of a microplate. Each well contains the assay buffer, a fixed concentration of the H⁺/K⁺-ATPase enzyme preparation, and varying concentrations of **linaprazan**.
- Control Wells:
 - Enzyme Control (100% Activity): Contains the full enzyme system and solvent, but no inhibitor.[9]

- Buffer Control (Background): Contains only the assay buffer to correct for non-enzymatic ATP hydrolysis.[9]
- Pre-incubation: The plate is pre-incubated at 37°C for a defined period to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP to all wells.
- Incubation: The plate is incubated at 37°C for a specific duration (e.g., 30 minutes) to allow for ATP hydrolysis.
- Reaction Termination and Detection: The reaction is stopped by adding a detection reagent (e.g., Malachite Green solution). This reagent also reacts with the inorganic phosphate produced, leading to a color change.
- Data Acquisition: The absorbance is measured using a microplate reader.[9] The amount of phosphate released is directly proportional to the enzyme's activity.
- Data Analysis:
 - The background absorbance from the buffer control is subtracted from all other readings.
 - The percentage of inhibition for each **linaprazan** concentration is calculated relative to the enzyme control.
 - A dose-response curve is generated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
 - The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation using non-linear regression software, such as GraphPad Prism.[5][9]

Visualizations

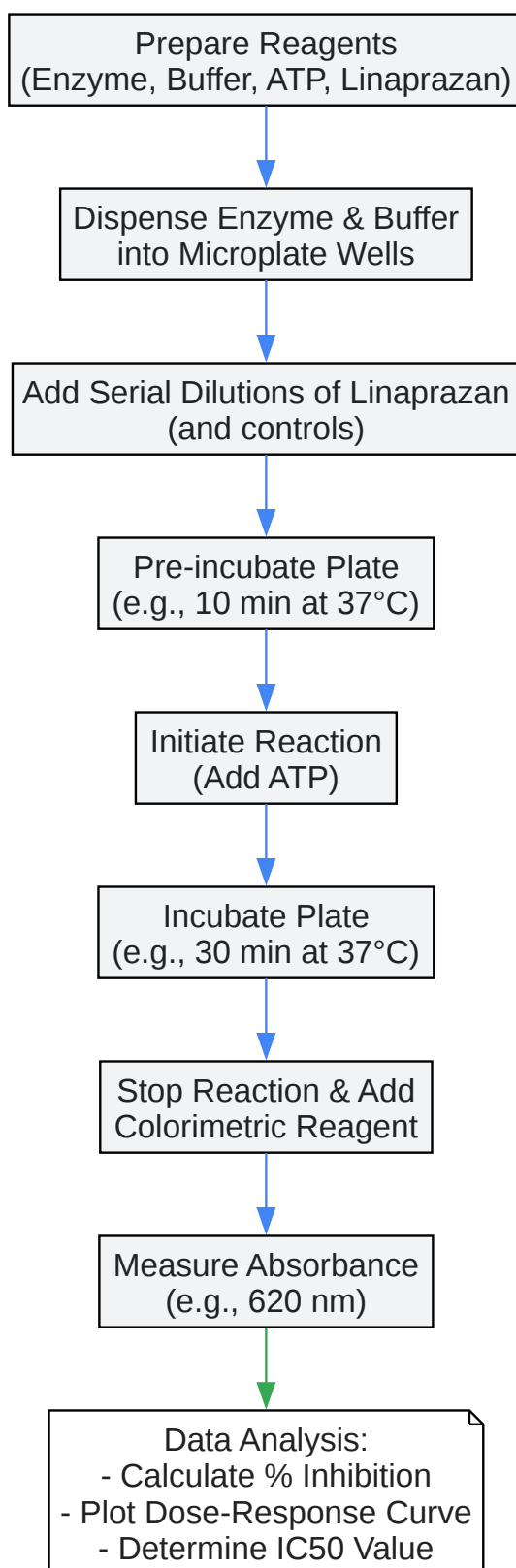
Mechanism of Action Pathway



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Caption: Mechanism of **linaprazan** action on the gastric parietal cell proton pump.

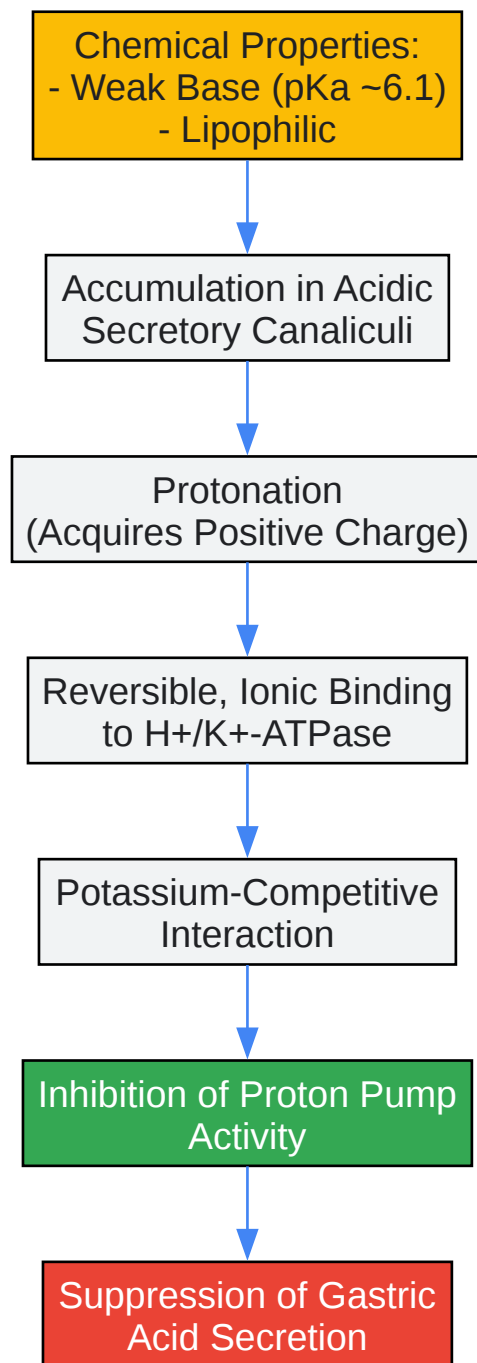
Experimental Workflow for H⁺/K⁺-ATPase Inhibition Assay



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Caption: Workflow for the in vitro H⁺/K⁺-ATPase enzymatic inhibition assay.

Logical Relationship of Linaprazan's Action



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Caption: Logical flow from **linaprazan**'s properties to its therapeutic effect.

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